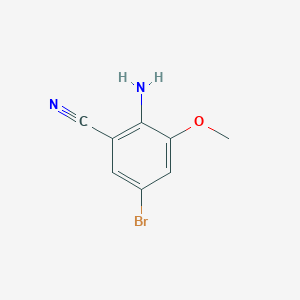![molecular formula C21H28O2 B3109834 17-Acetyl-10,13-dimethyl-1,2,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one CAS No. 17652-16-3](/img/structure/B3109834.png)
17-Acetyl-10,13-dimethyl-1,2,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Descripción general
Descripción
This compound, also known as (8S,9S,10R,13S,14S,17S)-17-ethanethioyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one , is a corticosteroid hormone . It is formed in specialized organ or group of cells and carried to another organ or group of cells, in the same organism, upon which it has a specific regulatory function .
Synthesis Analysis
The synthesis of this compound involves several steps. It starts with 17α-hydroxyprogesterone (17α-hydroxypregn-4-ene-3,20-dione), which undergoes enolization of the 3-keto group followed by etherification with ethanol-formic acid triethyl ester. The 6-position is then halogenated with carbon tetrachloride (at this time, the 3-keto group is restored), and finally, the 17-position hydroxy group is acetylated .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C21H30O2 . It has a complex structure with multiple rings, including a cyclopenta[a]phenanthrene ring system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include enolization, etherification, halogenation, and acetylation . These reactions involve various functional groups and require specific reagents and conditions .Aplicaciones Científicas De Investigación
Phenanthrenes and Their Applications
Phenanthrenes, including structurally similar or derivative compounds, have been extensively studied for their biological activities. These compounds are primarily sourced from plants, notably the Orchidaceae family, and exhibit a wide range of biological effects, including cytotoxic, antimicrobial, anti-inflammatory, and antioxidant properties (Tóth, Hohmann, & Vasas, 2017). This broad spectrum of activities suggests potential applications in developing new therapeutic agents.
Microbial Degradation and Environmental Applications
Research on microbial degradation of phenanthrenes has uncovered specific bacteria capable of breaking down polycyclic aromatic hydrocarbons (PAHs) in contaminated soils and sediments. The sphingomonads, for example, have been highlighted for their ability to metabolize phenanthrene efficiently, pointing to applications in bioremediation technologies (Waigi et al., 2015).
Analytical and Biochemical Research
The study of acetamide, formamide, and their derivatives, including dimethyl derivatives, has expanded our understanding of their biological implications, including toxicity and potential therapeutic applications (Kennedy, 2001). This line of research is crucial for elucidating the biochemical pathways and mechanisms through which similar compounds, including the one , might exert their effects.
Mecanismo De Acción
Target of Action
The primary target of 17-Acetyl-10,13-dimethyl-1,2,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one is the corticosteroid hormone . Corticosteroid hormones play a crucial role in a wide range of physiological processes, including immune response, metabolism, inflammation, and stress response .
Mode of Action
The compound interacts with its targets by acting as a hormone . Hormones are chemical messengers that bind to specific receptors on the cells, triggering a cascade of biochemical reactions within the cell . .
Biochemical Pathways
The compound affects the biochemical pathways associated with the corticosteroid hormone . These pathways involve a series of reactions that regulate various physiological processes, including immune response, metabolism, inflammation, and stress response . The downstream effects of these pathways depend on the specific cells and tissues involved.
Pharmacokinetics
Like other corticosteroid hormones, it is expected to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of physiological processes regulated by corticosteroid hormones . These effects could include modulation of immune response, regulation of metabolism, reduction of inflammation, and response to stress .
Propiedades
IUPAC Name |
17-acetyl-10,13-dimethyl-1,2,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h9,12,16-18H,4-8,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXMRSLFWMMCAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-1,3,3-trimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B3109752.png)
![2-[(2-Hydroxyethyl)amino]benzonitrile](/img/structure/B3109758.png)
![4'-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B3109771.png)

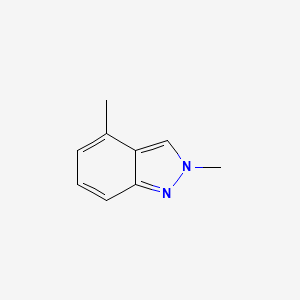
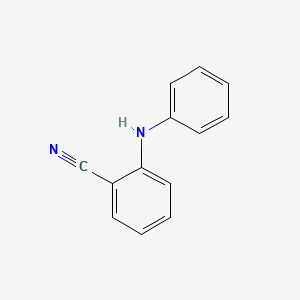
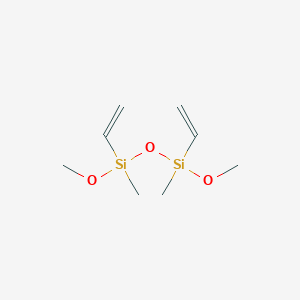
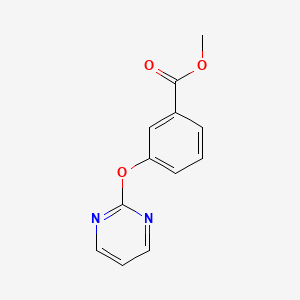
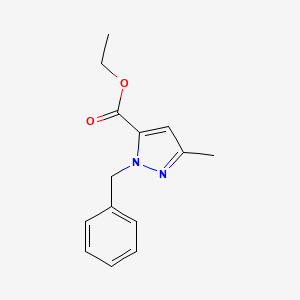

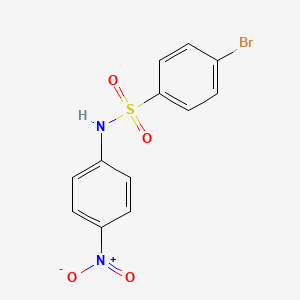

![Ethyl 1-(2-(3-(ethoxycarbonyl)-5-methoxy-2-methyl-1H-benzo[g]indol-1-yl)ethyl)-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B3109846.png)
